(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane
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Overview
Description
(1R,5S)-3-Oxa-6-azabicyclo[320]heptane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for (1R,5S)-3-Oxa-6-azabicyclo[32
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation.
Major Products
The major products formed from these reactions would vary based on the type of reaction and the specific reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed study and could vary based on the specific derivative used.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione: Another bicyclic compound with similar structural features.
(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane: A related compound with a methoxy group.
Uniqueness
(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C5H9NO |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C5H9NO/c1-4-2-7-3-5(4)6-1/h4-6H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
NWPXQVBUHZHSDK-CRCLSJGQSA-N |
Isomeric SMILES |
C1[C@H]2COC[C@H]2N1 |
Canonical SMILES |
C1C2COCC2N1 |
Origin of Product |
United States |
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